molecular formula C11H14ClNO B1608512 N-benzyl-4-chlorobutanamide CAS No. 22813-61-2

N-benzyl-4-chlorobutanamide

Cat. No. B1608512
CAS RN: 22813-61-2
M. Wt: 211.69 g/mol
InChI Key: XAHRBZIFIFYQDA-UHFFFAOYSA-N
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Description

N-benzyl-4-chlorobutanamide is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 .


Molecular Structure Analysis

The molecular structure of N-benzyl-4-chlorobutanamide consists of a benzyl group (C6H5CH2-) attached to a 4-chlorobutanamide group (ClCH2CH2CONH2) .

Scientific Research Applications

Green Synthesis of Sulfonamides

N-benzyl-4-chlorobutanamide plays a role in the synthesis of sulfonamides, particularly in green chemistry approaches. A study by Shi et al. (2009) highlights an environmentally benign method for coupling sulfonamides and alcohols using a nanostructured catalyst. This process includes a domino dehydrogenation-condensation-hydrogenation sequence, with the catalyst facilitating efficient recycling and high yield production, especially in the synthesis of benzylic alcohols and various heterocyclic sulfonamides (Shi et al., 2009).

Anticonvulsant Properties

Several studies have explored the anticonvulsant activities of N-benzyl-4-chlorobutanamide derivatives. For instance, Goehring et al. (1990) investigated 2-benzylglutarimides for their anticonvulsant effects. They identified 2-(4-chlorobenzyl)glutarimide as a promising drug candidate due to its effective anti-seizure properties and low neurotoxicity (Goehring et al., 1990). Salomé et al. (2010) also studied the structure-activity relationship of N-benzyl group in antiepileptic agents, demonstrating the significance of 4'-substituted derivatives for enhancing anticonvulsant activity (Salomé et al., 2010).

Crystallography and Molecular Interactions

Cuzan et al. (2012) researched N,N′-(1,4-Phenylene)bis(4-chlorobutanamide), examining its crystal structure and molecular interactions. They observed that in the crystal form, adjacent molecules are linked through N—H⋯O contacts, forming infinite ribbons. This study is vital for understanding the molecular structure and potential applications in material science (Cuzan et al., 2012).

Synthesis and Enzyme InhibitionAbbasi et al. (

  • investigated the synthesis of N-substituted derivatives of N-benzyl-4-chlorobenzenesulfonamide, showcasing its role in enzyme inhibition. They synthesized a series of N-substituted derivatives and evaluated their inhibitory effects on the lipoxygenase enzyme. This study suggests the potential therapeutic applications of these compounds for various inflammatory ailments (Abbasi et al., 2014).

Pharmaceutical Applications

In the realm of pharmaceuticals, N-benzyl-4-chlorobutanamide derivatives have been explored for their potential as active compounds in treating neurological disorders. A study by Habernickel (2003) mentions the role of these compounds, particularly in the context of treating central nervous system disorders such as epilepsy, nervous anxiety, psychosis, or insomnia (Habernickel, 2003).

Corrosion Inhibition

In the field of materials science, Singh and Quraishi (2016) conducted research on the corrosion inhibiting properties of compounds including N-benzyl derivatives. They evaluated the effectiveness of these compounds as corrosion inhibitors for mild steel in acidic environments, demonstrating the practical applications of these compounds in industrial processes (Singh & Quraishi, 2016).

properties

IUPAC Name

N-benzyl-4-chlorobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-8-4-7-11(14)13-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHRBZIFIFYQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399701
Record name Butanamide, 4-chloro-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-chlorobutanamide

CAS RN

22813-61-2
Record name Butanamide, 4-chloro-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYL-4-CHLOROBUTYRAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MJ Lee, JS Jang, C Ahn - Journal of the Korean Chemical Society, 2013 - koreascience.kr
… 증발기에서 용매를 제거하고 column chromatography (CH2Cl2) 로 분리한 후 흰색 고체 N-benzyl-4-chlorobutanamide (13)을 0.53 g(70%) 얻었다: Rf 0.22 (n-Hexane/EtOAc, 2:1); mp 56− …
Number of citations: 1 koreascience.kr
M Decker, TTH Nguyen, J Lehmann - Tetrahedron, 2004 - Elsevier
… The amino amide 12 was prepared in a two-step synthesis out of 4-chlorobutanoyl chloride: aminolysis with benzylamine (9) at room temperature yielded N-benzyl-4-chlorobutanamide, …
Number of citations: 31 www.sciencedirect.com
DG Hewitt, GL Newland - Australian Journal of Chemistry, 1977 - CSIRO Publishing
… N-Benzyl-4-chlorobutanamide (3 g) was then added. Almost immediately sodium chloride started to precipitate. After boiling for a further 2 h, the solution was filtered and evaporated to …
Number of citations: 42 www.publish.csiro.au
HL Gingrich - 1977 - search.proquest.com
University Microfilms International Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced …
Number of citations: 2 search.proquest.com
R Duddu, M Eckhardt, M Furlong, HP Knoess, S Berger… - Tetrahedron, 1994 - Elsevier
… (18): A solution of N-benzyl-4-chlorobutanamide (19.25 g, 98.3 mmol), NaI (44.3 g, 295 mmol) in acetone (40 mL) was refluxed for 18 h. The solution was cooled, diluted with ether (500 …
Number of citations: 117 www.sciencedirect.com
이미지, 장지성, 안철진 - Journal of the Korean Chemical Society, 2013 - researchgate.net
… 증발기에서 용매를 제거하고 column chromatography (CH2Cl2) 로 분리한 후 흰색 고체 N-benzyl-4-chlorobutanamide (13)을 0.53 g(70%) 얻었다: Rf 0.22 (n-Hexane/EtOAc, 2:1); mp 56− …
Number of citations: 7 www.researchgate.net

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